molecular formula C4H7N3 B1523700 (Azidomethyl)cyclopropane CAS No. 76387-48-9

(Azidomethyl)cyclopropane

Cat. No. B1523700
CAS RN: 76387-48-9
M. Wt: 97.12 g/mol
InChI Key: WSNMTEIMBREFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Azidomethyl)cyclopropane” is a chemical compound with the molecular formula C4H7N3 . It is a type of cyclopropane, which is a cycloalkane molecule with a ring of three carbon atoms .


Molecular Structure Analysis

Cyclopropane, the base structure of “(Azidomethyl)cyclopropane”, is planar and has the shape of an equilateral triangle . This means it has only one conformation and hence there is no conformational analysis .


Chemical Reactions Analysis

Cyclopropenes, a class of compounds related to cyclopropanes, show a diverse range of reactivities . They can undergo reactions through vinylmetal carbenes, metal complex insertion, addition reactions with 1,3-dipole, radical reactions, and reactions of highly reactive in situ generated cyclopropenes .


Physical And Chemical Properties Analysis

Cyclopropane, the base structure of “(Azidomethyl)cyclopropane”, has a boiling point of 240. ± 3. K and a fusion point of 146. ± 3. K . It is also known to be a flammable liquid and vapor .

Scientific Research Applications

Organic Synthesis

(Azidomethyl)cyclopropane is a valuable building block in organic synthesis due to its strained three-membered ring structure, which imparts unique reactivity patterns. It is particularly useful in the synthesis of cyclopropane-containing natural products, where it can introduce functionalized cyclopropanes into complex molecules . The azide group in (Azidomethyl)cyclopropane can undergo a variety of reactions, including cycloadditions, to form heterocycles and other cyclic structures .

Medicinal Chemistry

In medicinal chemistry, (Azidomethyl)cyclopropane derivatives are explored for their potential as bioisosteres, which can improve the pharmacokinetic and pharmacodynamic properties of drug candidates . The cyclopropane moiety is known to enhance metabolic stability and potency, making it a strategic component in drug design .

Materials Science

The azide functionality of (Azidomethyl)cyclopropane finds applications in materials science, particularly in polymer crosslinking. The release of nitrogen upon thermal activation or photolysis of azides leads to highly reactive nitrenes, which are efficient in altering the physical properties of polymers. This process is utilized in the development of polymer-based devices like organic solar cells and light-emitting diodes .

Natural Product Synthesis

(Azidomethyl)cyclopropane is instrumental in the construction of natural product analogs. Its incorporation into natural product frameworks allows for the rapid generation of molecular complexity and diversity. The cyclopropane ring serves as a versatile synthon for the formation of four- to seven-membered carbocycles and heterocycles .

Catalysis

Cyclopropane derivatives, including (Azidomethyl)cyclopropane, are key substrates in catalytic cycloaddition reactions. They are used in asymmetric synthesis, C–H bond activation, and photoredox catalysis, contributing to the efficient construction of cyclic and polycyclic structures with good regio- and stereoselectivity .

Chemical Biology

In chemical biology, cyclopropane derivatives are recognized for their diverse biological activities. (Azidomethyl)cyclopropane can be used to study enzyme inhibition, signaling pathways, and receptor-ligand interactions due to its structural similarity to certain amino acids and its ability to modulate conformational dynamics in biological molecules .

Safety And Hazards

Cyclopropane is highly explosive and its use was ultimately limited because of this . It is also known to be a flammable liquid and vapor, and it is toxic if swallowed .

Future Directions

Cyclopropenes have attracted the attention of organic chemists for decades due to their diverse range of reactivities . Future research may focus on the developments of cyclopropenes, including reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes .

properties

IUPAC Name

azidomethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c5-7-6-3-4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNMTEIMBREFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Azidomethyl)cyclopropane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Azidomethyl)cyclopropane
Reactant of Route 2
Reactant of Route 2
(Azidomethyl)cyclopropane
Reactant of Route 3
Reactant of Route 3
(Azidomethyl)cyclopropane
Reactant of Route 4
Reactant of Route 4
(Azidomethyl)cyclopropane
Reactant of Route 5
(Azidomethyl)cyclopropane
Reactant of Route 6
(Azidomethyl)cyclopropane

Q & A

Q1: What is the significance of studying (azidomethyl)cyclopropane in the context of palladium complexes?

A1: (Azidomethyl)cyclopropane, specifically its derivative 2-(azidomethyl)cyclopropane-1,1-dicarboxylic acid (azmcpda), is of interest as a ligand in palladium complexes due to the potential biological activities of such complexes []. Palladium complexes have shown promise in various areas, including antitumor, antiviral, and antimicrobial applications []. By studying how azmcpda coordinates with palladium, researchers aim to gain a deeper understanding of the properties and potential applications of these complexes.

Q2: How was the structure of the synthesized palladium-(azidomethyl)cyclopropane complex confirmed?

A2: Researchers confirmed the structure of the synthesized complex, identified as Na[Pd(dien)(azmcpda)].H2O, using a combination of spectroscopic techniques and elemental analysis []. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provided information about the bonding and arrangement of atoms within the complex. These spectral data, along with elemental analysis results, confirmed the successful coordination of the azmcpda ligand to the palladium ion through the carboxylate oxygen atoms [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.